molecular formula C25H26N2O B11590076 1-benzyl-2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole

1-benzyl-2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11590076
M. Wt: 370.5 g/mol
InChI Key: NQVCMMJSCPTYKC-UHFFFAOYSA-N
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Description

1-BENZYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a benzyl group and a tert-butylphenoxy methyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the benzyl and tert-butylphenoxy methyl groups. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Attachment of the Tert-Butylphenoxy Methyl Group: This step involves the reaction of the benzodiazole intermediate with 4-tert-butylphenol and formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-BENZYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Another benzodiazole derivative with similar structural features but different substituents.

    4-Tert-Butylphenol: A phenolic compound with a tert-butyl group, used in the synthesis of various organic compounds.

    Benzyl Chloride: A benzylating agent used in the synthesis of benzyl derivatives.

Uniqueness

1-BENZYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

1-benzyl-2-[(4-tert-butylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C25H26N2O/c1-25(2,3)20-13-15-21(16-14-20)28-18-24-26-22-11-7-8-12-23(22)27(24)17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3

InChI Key

NQVCMMJSCPTYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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